![molecular formula C26H22ClN3O3S2 B3262336 N-{2-[(4-chlorobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-2-(4-morpholinylcarbonyl)benzamide CAS No. 354126-20-8](/img/structure/B3262336.png)
N-{2-[(4-chlorobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-2-(4-morpholinylcarbonyl)benzamide
Descripción general
Descripción
CID1231538 es un análogo de benzotiazol conocido por su potente actividad antagonista contra el receptor acoplado a proteína G 35 (GPR35). GPR35 es un receptor acoplado a proteína G que se ha asociado con diversas enfermedades, incluida la diabetes tipo 2, el dolor nociceptivo, la inflamación, el síndrome de retraso mental leve, los trastornos metabólicos y el cáncer gástrico .
Mecanismo De Acción
CID1231538 ejerce sus efectos antagonizando el receptor acoplado a proteína G 35. El mecanismo involucra:
Unión al receptor acoplado a proteína G 35: CID1231538 se une al receptor, evitando su activación por ligandos endógenos.
Inhibición de la transducción de señales: Al bloquear la activación del receptor, CID1231538 inhibe las vías de señalización aguas abajo, lo que lleva a respuestas celulares reducidas.
Dianas moleculares y vías: El objetivo principal es el receptor acoplado a proteína G 35, y las vías involucradas incluyen las relacionadas con la inflamación, la percepción del dolor y la regulación metabólica
Compuestos similares:
CID1231539: Otro análogo de benzotiazol con actividad antagonista similar al receptor acoplado a proteína G 35.
CID1231540: Un compuesto estructuralmente relacionado con variaciones en los grupos funcionales unidos al núcleo de benzotiazol.
Singularidad de CID1231538:
Potencia: CID1231538 tiene una alta potencia con un valor de IC50 de 0,55 μM, lo que lo convierte en un antagonista del receptor acoplado a proteína G 35 altamente efectivo.
Selectividad: Exhibe selectividad para el receptor acoplado a proteína G 35 sobre otros receptores, reduciendo los efectos fuera del objetivo.
Análisis Bioquímico
Biochemical Properties
N-(2-((4-Chlorobenzyl)thio)benzo[d]thiazol-6-yl)-2-(morpholine-4-carbonyl)benzamide plays a significant role in biochemical reactions as a GPR35 antagonist. GPR35 is a GPCR involved in various physiological processes. The compound interacts with GPR35 by binding to it and inhibiting its activity, with an IC50 value of 0.55 μM . This inhibition can modulate downstream signaling pathways that are crucial for cellular responses to external stimuli.
Cellular Effects
N-(2-((4-Chlorobenzyl)thio)benzo[d]thiazol-6-yl)-2-(morpholine-4-carbonyl)benzamide affects various types of cells and cellular processes. By antagonizing GPR35, it influences cell function, including cell signaling pathways, gene expression, and cellular metabolism. The inhibition of GPR35 can lead to altered cellular responses, potentially reducing inflammation and nociceptive pain, and impacting metabolic processes .
Molecular Mechanism
The molecular mechanism of N-(2-((4-Chlorobenzyl)thio)benzo[d]thiazol-6-yl)-2-(morpholine-4-carbonyl)benzamide involves its binding to GPR35, thereby inhibiting the receptor’s activity. This inhibition prevents the activation of downstream signaling pathways that are typically triggered by GPR35 activation. Consequently, the compound can modulate gene expression and enzyme activity, leading to changes in cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(2-((4-Chlorobenzyl)thio)benzo[d]thiazol-6-yl)-2-(morpholine-4-carbonyl)benzamide can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions, such as at -20°C for up to three years in powder form and at -80°C for up to two years in solution .
Dosage Effects in Animal Models
The effects of N-(2-((4-Chlorobenzyl)thio)benzo[d]thiazol-6-yl)-2-(morpholine-4-carbonyl)benzamide vary with different dosages in animal models. At lower doses, the compound effectively antagonizes GPR35 without causing significant adverse effects. At higher doses, it may exhibit toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications .
Metabolic Pathways
N-(2-((4-Chlorobenzyl)thio)benzo[d]thiazol-6-yl)-2-(morpholine-4-carbonyl)benzamide is involved in metabolic pathways that include interactions with various enzymes and cofactors. The compound’s inhibition of GPR35 can affect metabolic flux and metabolite levels, potentially influencing metabolic disorders and related diseases .
Transport and Distribution
Within cells and tissues, N-(2-((4-Chlorobenzyl)thio)benzo[d]thiazol-6-yl)-2-(morpholine-4-carbonyl)benzamide is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation, influencing its overall efficacy and activity .
Subcellular Localization
The subcellular localization of N-(2-((4-Chlorobenzyl)thio)benzo[d]thiazol-6-yl)-2-(morpholine-4-carbonyl)benzamide is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications, impacting its ability to modulate cellular processes .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: CID1231538 se puede sintetizar mediante un proceso de varios pasos que implica la formación de benzotiazol y la funcionalización posterior. La síntesis típicamente involucra los siguientes pasos:
Formación del núcleo de benzotiazol: El núcleo de benzotiazol se sintetiza haciendo reaccionar 2-aminotiofenol con un aldehído o cetona adecuado en condiciones ácidas.
Funcionalización: Luego, el núcleo de benzotiazol se funcionaliza introduciendo varios sustituyentes a través de reacciones como halogenación, alquilación o acilación.
Ensamblaje final: El compuesto final se ensambla acoplando el benzotiazol funcionalizado con otros fragmentos moleculares utilizando reactivos como agentes de acoplamiento y catalizadores.
Métodos de producción industrial: La producción industrial de CID1231538 implica escalar las rutas sintéticas mencionadas anteriormente. El proceso está optimizado para el rendimiento, la pureza y la rentabilidad. Las consideraciones clave incluyen:
Optimización de la reacción: Optimización de las condiciones de reacción como la temperatura, la presión y la elección del solvente para maximizar el rendimiento y minimizar los subproductos.
Purificación: Empleo de técnicas como la cristalización, la cromatografía y la recristalización para lograr una alta pureza.
Control de calidad: Implementación de medidas estrictas de control de calidad para garantizar la coherencia y el cumplimiento de los estándares regulatorios
Análisis De Reacciones Químicas
Tipos de reacciones: CID1231538 experimenta diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.
Sustitución: Las reacciones de sustitución implican reemplazar un grupo funcional por otro, a menudo utilizando reactivos como halógenos o nucleófilos.
Reactivos y condiciones comunes:
Oxidación: Permanganato de potasio en condiciones ácidas o neutras.
Reducción: Borohidruro de sodio en metanol o etanol.
Sustitución: Halógenos (por ejemplo, cloro, bromo) en presencia de un catalizador.
Principales productos:
Productos de oxidación: Derivados oxidados con grupos funcionales adicionales que contienen oxígeno.
Productos de reducción: Derivados reducidos con menos grupos funcionales que contienen oxígeno.
Productos de sustitución: Derivados sustituidos con diferentes grupos funcionales que reemplazan los originales
Aplicaciones Científicas De Investigación
CID1231538 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Utilizado como un compuesto de herramienta para estudiar la relación estructura-actividad de los antagonistas del receptor acoplado a proteína G 35.
Biología: Emplead en ensayos biológicos para investigar el papel del receptor acoplado a proteína G 35 en diversos procesos celulares.
Medicina: Explorado como un posible agente terapéutico para enfermedades asociadas con el receptor acoplado a proteína G 35, como la diabetes tipo 2, la inflamación y el cáncer gástrico.
Comparación Con Compuestos Similares
CID1231539: Another benzothiazole analogue with similar G protein-coupled receptor 35 antagonistic activity.
CID1231540: A structurally related compound with variations in the functional groups attached to the benzothiazole core.
Uniqueness of CID1231538:
Potency: CID1231538 has a high potency with an IC50 value of 0.55 μM, making it a highly effective G protein-coupled receptor 35 antagonist.
Selectivity: It exhibits selectivity for G protein-coupled receptor 35 over other receptors, reducing off-target effects.
Propiedades
IUPAC Name |
N-[2-[(4-chlorophenyl)methylsulfanyl]-1,3-benzothiazol-6-yl]-2-(morpholine-4-carbonyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22ClN3O3S2/c27-18-7-5-17(6-8-18)16-34-26-29-22-10-9-19(15-23(22)35-26)28-24(31)20-3-1-2-4-21(20)25(32)30-11-13-33-14-12-30/h1-10,15H,11-14,16H2,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMOURXCDGUPWHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC=CC=C2C(=O)NC3=CC4=C(C=C3)N=C(S4)SCC5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




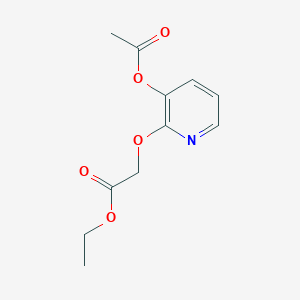
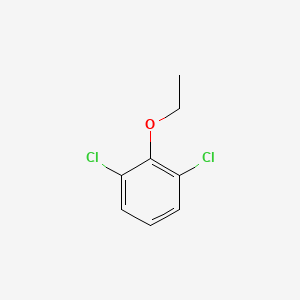

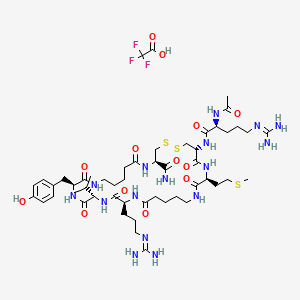
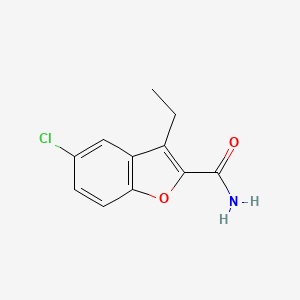
![6-Bromo-2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)quinoline-4-carboxylic acid](/img/structure/B3262289.png)


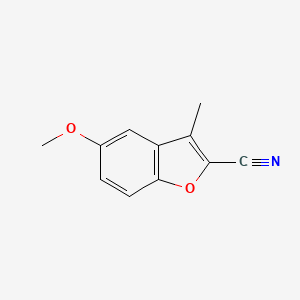
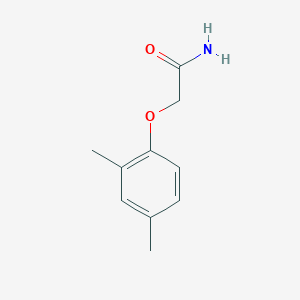
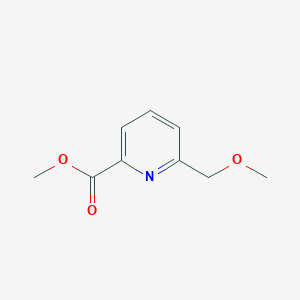
![6-Bromo-3-methylbenzo[d]thiazol-2(3H)-one](/img/structure/B3262353.png)
